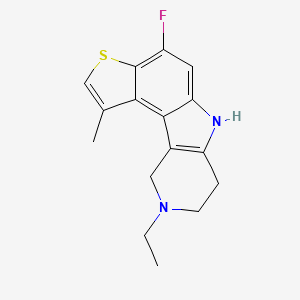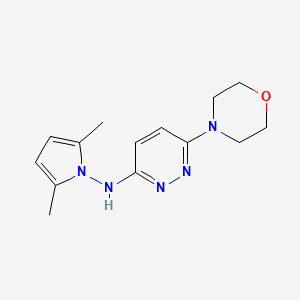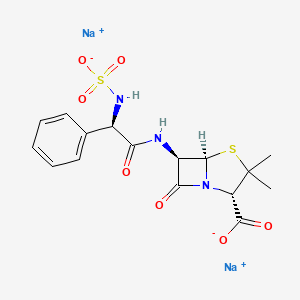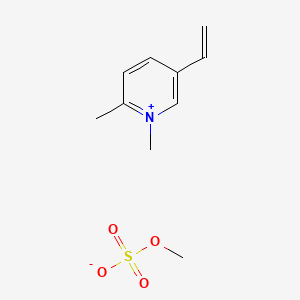
1-Aminooxy-3-aminopropane
描述
1-Aminooxy-3-aminopropane is a chemical compound known for its role as an inhibitor of polyamine biosynthesis. It is structurally similar to putrescine, a naturally occurring polyamine, and has been studied for its effects on various biological processes, particularly in the context of fungal and mammalian cell metabolism .
准备方法
1-Aminooxy-3-aminopropane can be synthesized through several methods. One common synthetic route involves the reaction of γ-bromopropylphthalimide with N-hydroxyphthalimide in the presence of triethylamine and dimethyl formamide. The reaction mixture is heated to 90°C and then cooled, resulting in the formation of the desired product . Another method involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of substituted alcohols, followed by deprotection of the aminooxy group .
化学反应分析
1-Aminooxy-3-aminopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: It participates in substitution reactions, particularly involving the aminooxy group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate can lead to the formation of phthalhydrazide .
科学研究应用
1-Aminooxy-3-aminopropane has several scientific research applications:
Chemistry: It is used as an inhibitor of polyamine biosynthesis, affecting enzymes such as ornithine decarboxylase, spermidine synthase, and S-adenosyl-methionine decarboxylase
Biology: The compound has been studied for its effects on fungal polyamine metabolism, particularly in the phytopathogenic fungus Sclerotinia sclerotiorum.
Medicine: Research has explored its potential as a tool for controlling plant diseases of fungal origin and its effects on mammalian cell growth
作用机制
1-Aminooxy-3-aminopropane exerts its effects by inhibiting key enzymes involved in polyamine biosynthesis. It inhibits ornithine decarboxylase, spermidine synthase, and S-adenosyl-methionine decarboxylase . The inhibition of these enzymes leads to a decrease in polyamine levels, which in turn affects cell growth and proliferation. The compound binds tightly to the enzyme active sites, preventing the normal substrate from binding and thus inhibiting enzyme activity .
相似化合物的比较
1-Aminooxy-3-aminopropane is unique in its ability to inhibit multiple enzymes involved in polyamine biosynthesis. Similar compounds include:
N-(2-aminooxyethyl)-1,4-diaminobutane: Another polyamine biosynthesis inhibitor with a slightly different structure.
1-aminooxy-3-N-(3-aminopropyl)-aminopropane: A derivative with similar inhibitory properties.
α-difluoromethylornithine: A well-known inhibitor of ornithine decarboxylase, but with a different mechanism of action.
These compounds share the ability to inhibit polyamine biosynthesis but differ in their specific targets and mechanisms of action, highlighting the unique properties of this compound.
属性
IUPAC Name |
O-(3-aminopropyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c4-2-1-3-6-5/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZFWDPIWSPZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20243634 | |
| Record name | 1-Aminooxy-3-aminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20243634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98532-00-4 | |
| Record name | 1-Aminooxy-3-aminopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098532004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminooxy-3-aminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20243634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)


